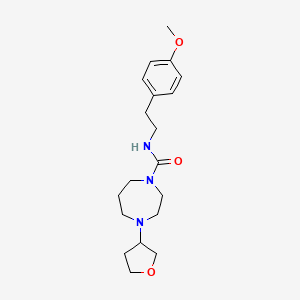

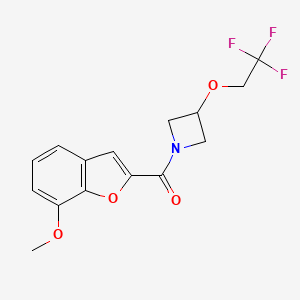

N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in many natural products and biologically active molecules . It also has a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The compound also features a carboxamide group and a methoxyphenethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran and diazepane rings, and the attachment of the carboxamide and methoxyphenethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group could potentially participate in condensation or hydrolysis reactions, while the tetrahydrofuran ring could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic methoxyphenethyl group could contribute to its UV-visible absorption properties .科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Heterocyclic Derivative Syntheses : A study by Bacchi et al. (2005) describes the catalytic reactions under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, and oxazoline derivatives among others. This process involves 4-yn-1-ones and various substituents, indicating a broader application in synthesizing complex heterocyclic compounds, which may relate to the synthesis or modification of compounds like N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Bacchi et al., 2005).

Novel One-Pot Syntheses : Shaabani et al. (2008) reported a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This methodology utilizes simple and readily available inputs, including 2,3-diaminomaleonitrile and a catalytic amount of p-toluenesulfonic acid, showcasing an efficient route to synthesize compounds with diazepane cores, potentially applicable to N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Shaabani et al., 2008).

Chemical Reactivity and Ring Transformations : Fesenko and Shutalev (2014) developed a novel synthesis pathway for 2,3-dihydro-1H-1,3-diazepin-2-ones, starting from 4-methoxy-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. This research highlights the thermal elimination processes and rearrangements into pyrrole derivatives, suggesting potential for structural modification and functionalization of diazepine-based compounds (Fesenko & Shutalev, 2014).

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPUOULPXYWJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)

![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)

![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)

![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)